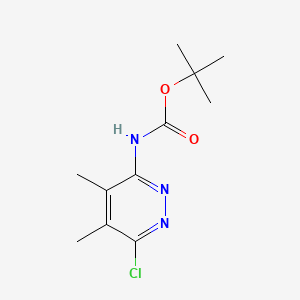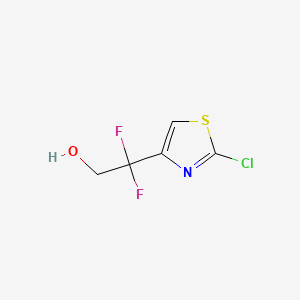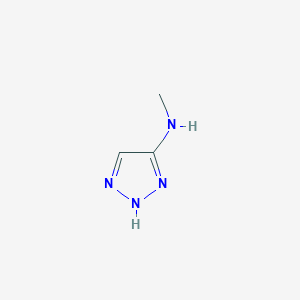
4-Butyl-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a butyl group attached to the benzene ring and a diazinane ring with two oxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves the following steps:
Formation of the Benzene Ring Substituent: The butyl group is introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Diazinane Ring: The diazinane ring is introduced through a cyclization reaction. This involves the reaction of an appropriate amine with a diketone to form the diazinane ring.
Oxidation: The final step involves the oxidation of the diazinane ring to introduce the oxo groups. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or to reduce the diazinane ring.
Substitution: The benzene ring can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
科学研究应用
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The diazinane ring and oxo groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid
Uniqueness
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of 4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC 名称 |
4-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-2-3-4-10-5-6-11(14(19)20)9-12(10)17-8-7-13(18)16-15(17)21/h5-6,9H,2-4,7-8H2,1H3,(H,19,20)(H,16,18,21) |
InChI 键 |
HWMYWRUVYFVGGM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








methanone](/img/structure/B15304729.png)

![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)





